molecular formula C7H13N3O2S2 B1178762 2-Methylbenzaldehyde-1-13C CAS No. 138151-99-2

2-Methylbenzaldehyde-1-13C

Cat. No.: B1178762
CAS No.: 138151-99-2
InChI Key:
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Description

2-Methylbenzaldehyde-1-13C is a labeled compound where the carbon-13 isotope is incorporated into the molecular structure of 2-Methylbenzaldehyde. This compound is a derivative of 2-Methylbenzaldehyde, an endogenous metabolite, and is primarily used in scientific research for isotopic labeling and tracing studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzaldehyde-1-13C typically involves the introduction of the carbon-13 isotope into the benzaldehyde structure. One common method is through the Claisen-Schmidt condensation reaction, where aldehydes react with ketones in the presence of a base or acid catalyst. Microwave irradiation can be used to enhance the reaction efficiency and selectivity .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using stable isotopes of carbon. The process often includes the use of specialized equipment to ensure the incorporation of the carbon-13 isotope into the desired position within the molecule .

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzaldehyde-1-13C undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-Methylbenzoic acid.

    Reduction: Reduction reactions can convert it to 2-Methylbenzyl alcohol.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are employed under controlled conditions.

Major Products:

Scientific Research Applications

2-Methylbenzaldehyde-1-13C is widely used in scientific research due to its unique properties:

    Chemistry: It is used in isotopic labeling studies to trace reaction pathways and mechanisms.

    Biology: It helps in studying metabolic pathways by tracking the incorporation of the labeled carbon atom.

    Medicine: It is used in drug development to understand the pharmacokinetics and metabolism of pharmaceuticals.

    Industry: It is employed in the synthesis of complex organic molecules and materials.

Mechanism of Action

The mechanism of action of 2-Methylbenzaldehyde-1-13C involves its incorporation into various biochemical pathways. The labeled carbon-13 isotope allows researchers to track the movement and transformation of the compound within biological systems. This helps in understanding the molecular targets and pathways involved in its metabolism and interaction with other molecules .

Comparison with Similar Compounds

    Benzaldehyde: The parent compound without the methyl group.

    4-Methylbenzaldehyde: A positional isomer with the methyl group at the para position.

    Salicylaldehyde: An isomer with a hydroxyl group at the ortho position.

Uniqueness: 2-Methylbenzaldehyde-1-13C is unique due to the presence of the carbon-13 isotope, which makes it particularly valuable for isotopic labeling studies. This distinguishes it from other similar compounds that do not have the labeled isotope .

Properties

IUPAC Name

6-methyl(113C)cyclohexa-1,3,5-triene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O/c1-7-4-2-3-5-8(7)6-9/h2-6H,1H3/i8+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFQKIATRPGRBS-VJJZLTLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=[13C]1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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